2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3S/c12-7-3-1-6(2-4-7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHKOMGILJFCDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-fluorobenzoyl chloride with thiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Overview
2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid is a thiazole derivative that exhibits significant potential in various scientific fields, particularly in chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzoyl group that enhances its biological activity and chemical reactivity.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.
Biology
- Biological Activity : Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies are ongoing to elucidate its mechanisms of action and potential therapeutic applications .
- Mechanism of Action : The fluorobenzoyl group enhances binding affinity to biological targets such as enzymes and receptors. This interaction can modulate enzymatic activity or induce apoptosis in cancer cells, making it a candidate for drug development .
Medicine
- Drug Development : The compound is being investigated for its potential as a therapeutic agent against various diseases, particularly infections and cancers. Its structural features may provide advantages in drug formulation, including improved lipophilicity and membrane permeability .
Industry
- Material Development : In industrial applications, this compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties to create innovative solutions .
Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial activity against various bacterial strains. The presence of the fluorobenzoyl group in this compound was found to enhance this activity compared to non-fluorinated analogs.
Anticancer Properties
Another research effort focused on evaluating the anticancer potential of this compound against different cancer cell lines. Results indicated that the compound could induce apoptosis in specific cancer types through its interaction with cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group enhances its ability to bind to enzymes and receptors, thereby modulating their activity. The thiazole ring plays a crucial role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The following table summarizes structurally related thiazole-4-carboxylic acid derivatives and their substituents:
Physicochemical Properties
- Solubility : Carboxylic acid derivatives generally face solubility challenges. However, fluorine’s small size and moderate electronegativity may mitigate crystallization issues compared to chloro or methyl analogs .
Biological Activity
2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid is a thiazole derivative known for its diverse biological activities and potential therapeutic applications. This compound is characterized by a fluorobenzoyl group that enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- CAS Number : 941869-52-9
- Molecular Formula : C11H8FN2O3S
- Molecular Weight : 268.26 g/mol
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorobenzoyl group enhances binding affinity and modulates enzymatic activity, while the thiazole ring contributes to the compound's stability and reactivity. These interactions can lead to various biological effects, such as:
- Antimicrobial Activity : The compound has shown efficacy against several microbial strains, inhibiting their growth through interference with metabolic pathways.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits inhibitory effects on bacteria and fungi. |
| Anticancer | Induces apoptosis in cancer cells; shows potential in targeting specific cancer types. |
| Enzyme Inhibition | Modulates the activity of specific enzymes involved in metabolic pathways. |
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines. The mechanism involved the induction of apoptosis and disruption of cell cycle progression.
- The compound was found to interact with cytochrome P450 enzymes, enhancing its bioavailability and efficacy in sensitive cancer cells .
- Antimicrobial Effects :
- Enzyme Interaction Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | Unique Features |
|---|---|---|
| 2-(4-Fluorobenzoyl)benzoic acid | Anticancer | Similar structure but lacks thiazole ring |
| 2-(3-Fluorobenzoyl)amino-1,3-thiazole | Antimicrobial | Different fluorine position affects activity |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via a multi-step route involving thiazole ring formation followed by fluorobenzoylation. A common approach includes:
Thiazole core synthesis : Condensation of thiourea derivatives with α-haloketones (e.g., ethyl 2-bromoacetate) under reflux in ethanol .
Fluorobenzoylation : Reaction of the amino-thiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) .
- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is recommended for biological assays .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR (DMSO-d₆): Key signals include δ 8.2–8.5 ppm (thiazole H), δ 7.8–8.0 ppm (fluorobenzoyl aromatic H), and δ 12.5 ppm (carboxylic acid proton) .
- ¹³C NMR : Confirm the presence of the carboxylic acid (δ ~170 ppm) and fluorobenzoyl carbonyl (δ ~165 ppm) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretches (~1680–1720 cm⁻¹) .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer :
- Solubility : Poor aqueous solubility (≤1 mg/mL in water); use polar aprotic solvents (e.g., DMSO) for stock solutions. For in vitro assays, dilute in buffer (e.g., PBS) with ≤0.1% DMSO to avoid cytotoxicity .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the fluorobenzoyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .
- Mechanistic Profiling : Use target-specific assays (e.g., enzyme inhibition assays for kinases) to isolate the compound’s primary mechanism from off-target effects .
- Meta-Analysis : Compare EC₅₀/IC₅₀ values across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis to the active form .
- Formulation : Use nanoemulsions or liposomes to improve bioavailability. For example, encapsulate the compound in PEGylated liposomes (size: 100–150 nm) for sustained release .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., fluorobenzoyl group oxidation) .
Q. How can computational modeling guide SAR studies for this thiazole derivative?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., EP2/EP3 receptors). Focus on the fluorobenzoyl group’s role in hydrophobic binding pockets .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity. Validate with leave-one-out cross-validation (R² > 0.7) .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess conformational stability of the thiazole-carboxylic acid backbone in aqueous environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
